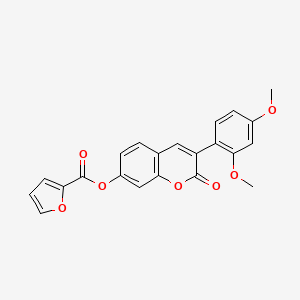

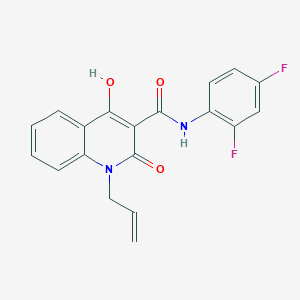

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

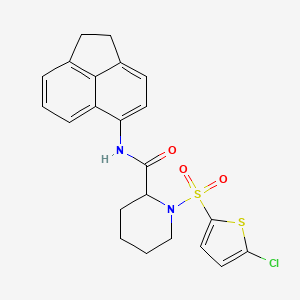

The N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives are a group of compounds synthesized based on the dithiolopyrrolone scaffold . Some of these compounds have shown potent antimicrobial activity against certain Gram-positive bacteria .

Synthesis Analysis

These derivatives were synthesized based on the dithiolopyrrolone scaffold . The synthesis involved an amidation reaction with phenyl chloroformate in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of these compounds is based on the dithiolopyrrolone scaffold . Further details about the specific structure of “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate” were not found in the available resources.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include an amidation reaction with phenyl chloroformate .Applications De Recherche Scientifique

Antibacterial Activity

Compound 7b: and its derivatives have been synthesized as bacterial RNA polymerase (RNAP) inhibitors. These compounds exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b shows promising antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP, with minimal inhibitory concentration (MIC) values ranging from 0.125 to 2 μg/mL. Additionally, it inhibits Escherichia coli RNAP effectively .

Drug Development

Given the urgent need for new antibacterial drugs due to antibiotic-resistant infections, bacterial RNAP has emerged as an attractive drug target. While existing antibiotics like rifamycins have limitations, compound 7b represents a potential lead structure for developing novel bacterial RNAP inhibitors. Its interaction with the switch region of bacterial RNAP suggests a unique binding site, distinct from previously characterized sites .

Cytotoxicity Studies

Compound 7b: has been evaluated for cytotoxicity against LO2 cells. The compound exhibits cytotoxic effects, with an IC50 value of 18.5 ± 1.89 μM. Understanding its cytotoxic profile is essential for assessing its safety and potential therapeutic applications .

Molecular Docking

Molecular docking studies reveal that compound 7b interacts with the switch region of bacterial RNAP. Investigating its binding mode and affinity provides insights into its mechanism of action and informs further drug design efforts .

Structure-Activity Relationship (SAR)

Researchers have explored the structure-activity relationship of compound 7b and its analogs. By modifying specific functional groups, they aim to enhance antibacterial potency while minimizing cytotoxic effects. SAR studies guide the optimization of lead compounds .

Pharmacokinetics and Toxicology

While not explicitly reported in the cited study, understanding the pharmacokinetic properties and potential toxic effects of compound 7b is crucial for its clinical development. Researchers would investigate its absorption, distribution, metabolism, excretion, and potential adverse effects .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-25-14-7-8-16(20(11-14)26-2)17-10-13-5-6-15(12-19(13)29-21(17)23)28-22(24)18-4-3-9-27-18/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPIQZFSWGZWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774799.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)

![1-(4-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2774811.png)

![8-(4-fluorophenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2774817.png)